2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(3-bromo-4-methylpyridin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-3-5-11-7(2-4-10)8(6)9/h3,5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQXXATXPGIYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)CC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701600-95-4 | |
| Record name | 2-(3-bromo-4-methylpyridin-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of liquid bromine and sodium nitrite in an ice-salt bath to achieve bromination . The reaction is carried out at low temperatures to control the reactivity and ensure high yields.
Industrial Production Methods: Industrial production methods for this compound often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to achieve efficient and scalable synthesis . These methods are preferred due to their high yields and the ability to produce large quantities of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and arylboronic acids to form carbon-carbon bonds.
Bromination: Involves the use of liquid bromine and sodium nitrite in an ice-salt bath.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which have applications in medicinal chemistry and material science .
Scientific Research Applications
2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of pharmaceutical compounds, particularly as inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it has been studied as a potential inhibitor of phosphodiesterase type 4 (PDE4), which plays a role in inflammatory responses .
Comparison with Similar Compounds
3-Bromo-4-methylpyridine: Shares a similar structure but lacks the acetonitrile group.
4-Methylpyridine-2-acetonitrile: Similar but without the bromine atom.
Biological Activity
2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile is a pyridine derivative characterized by its unique substitution pattern, which includes a bromine atom and a methyl group on the pyridine ring, along with an acetonitrile functional group. This compound has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders, as well as its applications in organic electronics and green chemistry.
- Molecular Formula : C8H8BrN
- Molecular Weight : 202.06 g/mol
- Structure : The compound features a bromine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, influencing its reactivity and biological interactions.
GABA Receptor Modulation
One of the primary biological activities associated with this compound is its role as a ligand for the benzodiazepine site on the GABA_A receptor. This interaction is significant for therapeutic applications in treating conditions such as:
- Anxiety Disorders
- Epilepsy
- Insomnia
The compound serves as a precursor for synthesizing tricyclic pyridone moieties that exhibit these properties, thereby highlighting its importance in pharmacological research focused on the GABAergic system.
Antithrombotic and Cytotoxic Activities
Research on similar pyridine derivatives indicates that they can exhibit significant biological activities, including anti-thrombolytic effects. For instance, studies have shown that certain pyridine derivatives can inhibit clot formation in human blood. The activity levels are influenced by the type of substituents and their positions on the aromatic ring. In comparative studies:
- Compounds with specific acyl groups demonstrated moderate to good anti-thrombolytic activity.
- Some derivatives exhibited notable cytotoxicity against red blood cells (RBCs), suggesting potential applications as anti-tumor agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions. The structure-activity relationship (SAR) studies reveal that:
- The presence of halogens (like bromine) and functional groups (such as nitriles) enhances hydrogen bonding capabilities and π-stacking interactions, which are crucial for biological activity .
Comparative Analysis of Similar Compounds
A comparison with other structurally similar compounds provides insights into their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Bromo-3-chloro-4-methylpyridin-2-amine | Contains both chlorine and bromine | Acts as a kinase inhibitor precursor |
| 3-Bromo-4-chloro-2-methylpyridine | Chlorine at the 4-position | Unique reactivity due to dual halogenation |
| 5-Bromo-2-chloro-4-methylpyridine | Chlorine at the 2-position | Distinct binding properties |
The specific substitution pattern of this compound enhances its reactivity and binding properties compared to these analogs, making it particularly valuable in synthesizing biologically active molecules.
Case Studies
- GABA_A Receptor Ligands : Research has demonstrated that ligands derived from this compound can effectively modulate GABA_A receptor activity, leading to anxiolytic effects in preclinical models.
- Antithrombotic Activity : A study investigating various pyridine derivatives found that those with specific modifications exhibited significant inhibition of thrombus formation, suggesting potential clinical applications in managing thrombotic disorders .
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions for further derivatization .
- Solvent Effects : Higher yields are reported in DMF due to improved solubility of intermediates .
- Temperature Control : Reactions performed at 60–80°C minimize side-product formation .
How can structural discrepancies in crystallographic data for this compound be resolved?
Use SHELX programs (e.g., SHELXL or SHELXS) for robust refinement of X-ray diffraction data. Key steps include:
- Data Collection : High-resolution (<1.0 Å) datasets reduce ambiguity in electron density maps.
- Twinned Data Handling : SHELXL’s twin refinement tools are critical for resolving overlapping reflections in cases of crystal twinning .
- Validation Tools : Employ PLATON or CCDC Mercury to check for geometric outliers and hydrogen-bonding networks.
Example : A 2020 study resolved positional disorder in the bromine substituent by applying anisotropic displacement parameters and restraints on bond lengths .
What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting NMR data be interpreted?
Q. Primary Techniques :
- ¹H/¹³C NMR : The nitrile group (δ ~110–120 ppm in ¹³C) and aromatic protons (δ 7.5–8.5 ppm in ¹H) are diagnostic. The methyl group at the 4-position appears as a singlet (~δ 2.5 ppm) .
- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ confirms the nitrile functional group .
Q. Addressing Contradictions :
- Solvent Effects : Chemical shifts vary in DMSO-d₆ vs. CDCl₃. For example, the pyridine ring protons may downfield-shift by 0.3–0.5 ppm in DMSO .
- Dynamic Effects : Rotameric equilibria in the acetonitrile side chain can split signals. Variable-temperature NMR (VT-NMR) at –40°C simplifies splitting .
How does the bromine substituent influence reactivity in cross-coupling reactions?
The 3-bromo group acts as a directing group, enabling regioselective functionalization via:
- Suzuki-Miyaura Coupling : Pd-catalyzed reactions with aryl boronic acids yield biaryl derivatives. The 4-methyl group sterically hinders coupling at the 2-position, favoring 5-substitution .
- Buchwald-Hartwig Amination : Selective amination at the 3-position occurs with Pd/XPhos catalysts, forming amino-pyridine intermediates for drug discovery .
Mechanistic Insight : DFT studies suggest the bromine’s electron-withdrawing effect lowers the activation energy for oxidative addition to Pd(0) .
What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
Q. Density Functional Theory (DFT) :
- Geometry Optimization : Use B3LYP/6-31G(d) to model ground-state structures.
- Reaction Pathways : Calculate transition states for nucleophilic substitution (e.g., cyanide attack on brominated pyridine) using M06-2X/def2-TZVP .
Case Study : A 2021 DFT analysis of analogous imidazo[4,5-b]pyridines revealed that steric effects from the 4-methyl group dominate over electronic effects in directing reactivity .
How can researchers reconcile contradictory biological activity data in enzyme inhibition assays?
Q. Methodological Adjustments :
- Assay Conditions : Vary pH (6.5–7.5) and ionic strength to account for enzyme stability.
- Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay reproducibility.
Q. Data Analysis :
- Dose-Response Curves : Fit data to a Hill equation to calculate IC₅₀ values. Outliers may arise from compound aggregation; confirm via dynamic light scattering (DLS) .
What are the key differences in reactivity between this compound and its 5-bromo isomer?
- Regioselectivity : The 3-bromo isomer undergoes coupling at the 5-position, while the 5-bromo isomer reacts at the 3-position due to steric and electronic differences.
- Nitrile Stability : The 4-methyl group in the 3-bromo derivative stabilizes the nitrile via hyperconjugation, reducing hydrolysis rates compared to the 5-bromo analog .
Q. Experimental Data :
| Property | 3-Bromo-4-methyl Derivative | 5-Bromo-4-methyl Derivative |
|---|---|---|
| Suzuki Coupling Yield | 82% (Pd(OAc)₂, 80°C) | 68% (Pd(OAc)₂, 80°C) |
| Hydrolysis Half-Life | 24 h (pH 7.4) | 8 h (pH 7.4) |
What strategies mitigate decomposition during long-term storage?
Q. Stability Data :
| Condition | Decomposition After 6 Months |
|---|---|
| –20°C, argon, no light | <5% |
| RT, air, light exposure | >40% |
How can researchers validate the compound’s purity for catalytic studies?
Q. Analytical Workflow :
HPLC : Use a C18 column (ACN/H₂O gradient) with UV detection at 254 nm. Purity >98% is acceptable for catalysis.
Mass Spectrometry : HRMS (ESI+) confirms molecular ion ([M+H]⁺ at m/z 211.06) and absence of bromine-loss fragments .
Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (±0.4% tolerance) .
What advanced applications does this compound have in materials science?
- Coordination Polymers : The nitrile group binds to Ag(I) or Cu(I), forming luminescent frameworks. A 2024 study reported a Ag-based polymer with λem = 480 nm .
- Liquid Crystals : Functionalization with alkyl chains produces mesogens exhibiting smectic A phases at 120–150°C .
Q. Key Data :
| Application | Performance Metrics |
|---|---|
| Ag Coordination Polymer | Quantum Yield: 0.45 |
| Liquid Crystal | Δn (Birefringence): 0.18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
